"1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one" chemical properties
"1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one" chemical properties
An In-Depth Technical Guide to 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one: Synthesis, Reactivity, and Applications
Executive Summary
1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (commonly known as carvone oxide or 2,3-epoxycarvone) is a highly versatile, bicyclic chiral building block extensively utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Derived from the abundant terpene carvone, this compound features a rigid oxabicyclo scaffold that provides exceptional stereocontrol for downstream functionalization. This whitepaper details its physicochemical profile, the mechanistic rationale behind its regioselective synthesis, and its critical role in advanced chemical and pharmacological applications.
Physicochemical Profile
Understanding the physical and thermodynamic properties of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is critical for optimizing reaction conditions, particularly in solvent selection and chromatographic purification,[1].
| Parameter | Value |
| IUPAC Name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one |
| Common Synonyms | Carvone oxide, Carvone epoxide, 2,3-epoxycarvone |
| CAS Registry Number | 36616-60-1 (Deprecated: 117181-65-4, 18383-50-1) |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Boiling Point | 255.6 °C at 760 mmHg |
| Density | 1.086 g/cm³ |
| Flash Point | 107.6 °C |
| LogP (XLogP3) | 1.6 |
| Topological Polar Surface Area | 29.6 Ų |
Mechanistic Synthesis: The Weitz-Scheffer Epoxidation
The synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one from carvone requires strict chemoselectivity. Carvone possesses two distinct double bonds: an electron-deficient endocyclic α,β-unsaturated ketone and an electron-rich exocyclic isopropenyl group.
The Causality of Reagent Selection: If an electrophilic peracid (such as m-CPBA) is used, oxidation will preferentially occur at the electron-rich exocyclic double bond, yielding the undesired 8,9-epoxide. To achieve exquisite regioselectivity for the 2,3-position, a nucleophilic epoxidation must be employed. The Weitz-Scheffer protocol utilizes alkaline hydrogen peroxide to generate a hydroperoxide anion (HOO⁻). This nucleophile selectively attacks the highly electrophilic β-carbon of the conjugated system via a Michael-type addition, forming an enolate intermediate that subsequently displaces the hydroxide ion to close the epoxide ring[2].
Figure 1: Mechanistic pathway of the Weitz-Scheffer nucleophilic epoxidation of Carvone.
Step-by-Step Experimental Protocol
The following self-validating protocol is optimized for high diastereomeric excess and scalability[2].
Note on Causality: The reaction is strictly maintained at -20 °C. This thermal suppression is critical to prevent the oxidative degradation of the substrate by the strongly alkaline hydroperoxide solution and to thermodynamically favor the formation of the trans-epoxide.
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Substrate Preparation: In a reaction flask open to the atmosphere, dissolve 5.0 g (33.0 mmol, 1.0 equiv) of (R)-(-)-carvone in 83 mL of HPLC-grade methanol.
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Thermal Equilibration: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -20 °C.
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Base Addition: Dropwise, add 2.5 mL of a 4.0 M aqueous sodium hydroxide solution (9.9 mmol, 0.3 equiv). Purpose: NaOH acts catalytically to deprotonate H₂O₂, ensuring a steady state of the active HOO⁻ nucleophile without causing base-catalyzed degradation of the product[2].
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Oxidant Addition: Sequentially add 3.7 mL of a 35% aqueous hydrogen peroxide solution (43.0 mmol, 1.3 equiv) in a slow, dropwise fashion to manage the exothermic nature of the epoxidation.
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Reaction Monitoring: Stir the mixture at -20 °C. Validate the reaction progress via Thin Layer Chromatography (TLC) using a 20:1 hexanes/ethyl acetate eluent system until the starting material is fully consumed.
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Workup and Isolation: Quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography to yield 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one as a colorless oil (Typical yield: ~90%)[2].
Synthetic Utility in Complex Molecule Construction
The built-in strain of the oxabicyclo[4.1.0]heptane system, combined with the adjacent ketone, makes this compound a highly reactive electrophile for total synthesis.
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Synthesis of (-)-Kainic Acid: In neuropharmacological drug development, (-)-kainic acid is a vital target. 1-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is treated with aqueous H₂SO₄ in THF to force an epoxide ring-opening, yielding a diastereomeric diol. This diol is subjected to oxidative cleavage with NaIO₄ to generate a functionalized carboxylic acid. This sequence rigidifies the molecular conformation, allowing for a highly stereoselective iodolactonization that installs the critical C2 unit of kainic acid[3].
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Decalin Cores for Terpenoids: The epoxide serves as a precursor for highly oxygenated terpenoids. It undergoes an Fe(III)-catalyzed intermolecular reductive olefin coupling with methyl acrylate, followed by a Dieckmann condensation, to enantiospecifically construct complex decalin intermediates[2].
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Indole Alkaloid Assembly: In the total synthesis of (+)-Ambiguine G, the rigid stereocenters of (S)-carvone oxide are harnessed to direct an alkoxide-mediated vinylation, setting the stage for a rapid [4+3] cycloaddition that forms the core pentacyclic skeleton.
Pharmacological and Biological Profile
Beyond its role as a synthetic intermediate, 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one and its derivatives exhibit direct biological activity, particularly in cardiovascular and agrochemical domains.
Vasorelaxant Activity: Oxygenated monoterpenes are known modulators of smooth muscle tone. In isolated rat mesenteric artery assays, 1-methyl-7-oxabicyclo[4.1.0]heptan-2-one demonstrates potent spasmolytic and vasorelaxant properties. Crucially, structure-activity relationship (SAR) studies reveal that the specific spatial orientation of the epoxide and ketone groups dictates efficacy; carvone epoxide exhibits a maximum relaxation effect that is statistically significantly greater (p < 0.01) than its structural isomer, pulegone epoxide, and its non-epoxidized precursor, (+)-pulegone[4].
Agrochemical Potential: In agricultural screening, the compound has demonstrated notable nematicidal activity and phytotoxicity, significantly inhibiting the root and leaf growth of competing plant species like L. perenne, highlighting its potential as a bio-herbicide scaffold[5].
